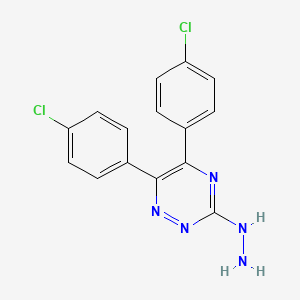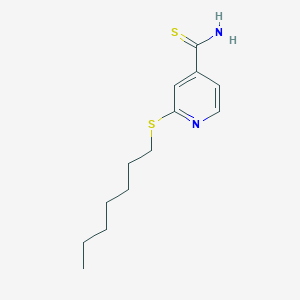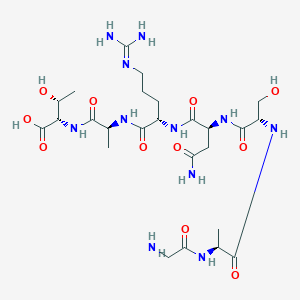
5,6-Bis(4-chlorophenyl)-3-hydrazinyl-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Bis(4-chlorophenyl)-3-hydrazinyl-1,2,4-triazine is a chemical compound belonging to the class of 1,2,4-triazines This compound is characterized by the presence of two 4-chlorophenyl groups attached to the 5 and 6 positions of the triazine ring, and a hydrazinyl group at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(4-chlorophenyl)-3-hydrazinyl-1,2,4-triazine typically involves the condensation of aromatic 1,2-diketones with hydrazine derivatives. One common method includes the reaction of 4-chlorobenzil with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Bis(4-chlorophenyl)-3-hydrazinyl-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of 3-amino-5,6-bis(4-chlorophenyl)-1,2,4-triazine.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential neuroprotective and anticonvulsant activities.
Mécanisme D'action
The exact mechanism of action of 5,6-Bis(4-chlorophenyl)-3-hydrazinyl-1,2,4-triazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazinyl and chlorophenyl groups. These interactions can modulate biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Bis(4-chlorophenyl)-1,2,4-triazine-3-thiol: Similar structure but with a thiol group instead of a hydrazinyl group.
5,6-Bis(4-chlorophenyl)-2-hydroxy-1,2,4-triazine: Contains a hydroxy group instead of a hydrazinyl group.
Uniqueness
5,6-Bis(4-chlorophenyl)-3-hydrazinyl-1,2,4-triazine is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Propriétés
Numéro CAS |
192516-73-7 |
|---|---|
Formule moléculaire |
C15H11Cl2N5 |
Poids moléculaire |
332.2 g/mol |
Nom IUPAC |
[5,6-bis(4-chlorophenyl)-1,2,4-triazin-3-yl]hydrazine |
InChI |
InChI=1S/C15H11Cl2N5/c16-11-5-1-9(2-6-11)13-14(21-22-15(19-13)20-18)10-3-7-12(17)8-4-10/h1-8H,18H2,(H,19,20,22) |
Clé InChI |
OKVDLKSQZJUZHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(N=NC(=N2)NN)C3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol](/img/structure/B12561774.png)
![Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12561790.png)

![N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine](/img/structure/B12561799.png)


![2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12561815.png)
![4-Piperidineacetic acid, 1-[(3R)-3-[[2-fluoro-4-(imino-3-thiazolidinylmethyl)benzoyl]amino]-2,2-dimethyl-1-oxopentyl]-, ethyl ester](/img/structure/B12561818.png)
![9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl-](/img/structure/B12561826.png)

![8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid](/img/structure/B12561842.png)
![3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12561859.png)

![2-methyl-N-[4-[1-[4-(2-methyl-N-(2-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(2-methylphenyl)aniline](/img/structure/B12561862.png)
